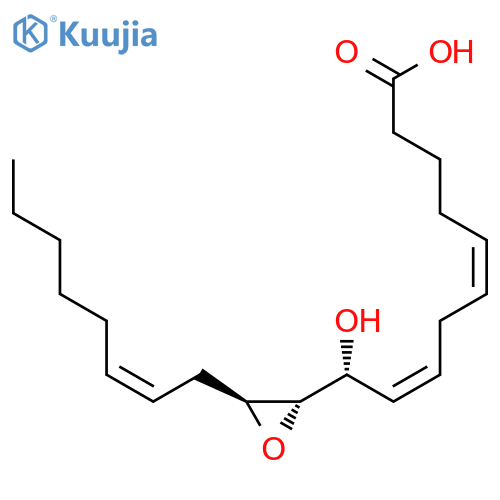Cas no 89461-49-4 ((10R)-Hepoxilin B3)

(10R)-Hepoxilin B3 structure
商品名:(10R)-Hepoxilin B3
CAS番号:89461-49-4
MF:C20H32O4
メガワット:336.465686798096
CID:5730507
(10R)-Hepoxilin B3 化学的及び物理的性質
名前と識別子
-
- (10R)-Hepoxilin B3
- 5,8-Decadienoic acid, 10-hydroxy-10-[(2S,3S)-3-(2Z)-2-octen-1-yl-2-oxiranyl]-, (5Z,8Z,10R)-
-
- インチ: 1S/C20H32O4/c1-2-3-4-5-9-12-15-18-20(24-18)17(21)14-11-8-6-7-10-13-16-19(22)23/h6-7,9,11-12,14,17-18,20-21H,2-5,8,10,13,15-16H2,1H3,(H,22,23)/b7-6-,12-9-,14-11-/t17-,18+,20+/m1/s1
- InChIKey: DWNBPRRXEVJMPO-OANGEUSWSA-N
- ほほえんだ: C(O)(=O)CCC/C=C\C/C=C\[C@@H](O)[C@H]1[C@H](C/C=C\CCCCC)O1
じっけんとくせい
- 密度みつど: 1.046±0.06 g/cm3(Predicted)
- ふってん: 503.0±50.0 °C(Predicted)
- 酸性度係数(pKa): 4.75±0.10(Predicted)
(10R)-Hepoxilin B3 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H265725-10mg |
(10R)-Hepoxilin B3 |
89461-49-4 | 10mg |
$20154.00 | 2023-05-18 | ||
| TRC | H265725-25mg |
(10R)-Hepoxilin B3 |
89461-49-4 | 25mg |
$ 33000.00 | 2023-09-07 |
(10R)-Hepoxilin B3 関連文献
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
-
Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642
-
Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712
-
M. Kubus,K. Levin,S. Kroeker,D. Enseling,T. Jüstel,H.-J. Meyer Dalton Trans., 2015,44, 2819-2826
89461-49-4 ((10R)-Hepoxilin B3) 関連製品
- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 896300-17-7(8-(3-chloro-4-methoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)
- 2138151-56-9(Sodium 2-chloro-6-(methoxycarbonyl)benzene-1-sulfinate)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 1505799-89-2(3-(2-Methyl-1,3-benzoxazol-4-yl)propanoic acid)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)
- 1823080-38-1(Methyl 3-amino-2-(2,2-dimethyl-1,3-dioxolan-4-yl)propanoate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
